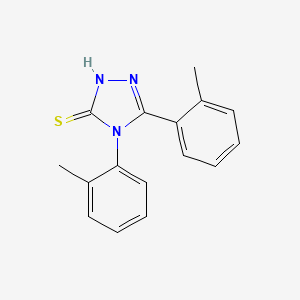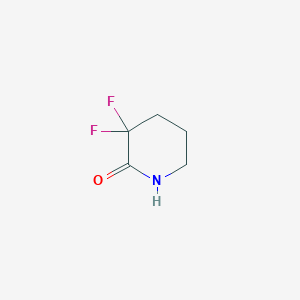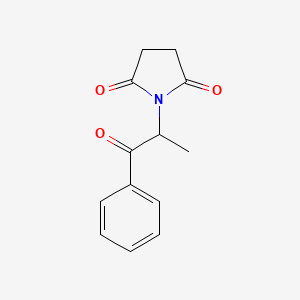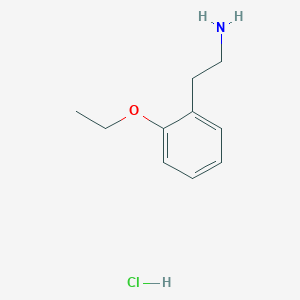
5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one
Overview
Description
5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
- The molecular structure of a derivative of bicyclo (3.3.1) non-3-ene-2-one, closely related to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, was analyzed using both experimental and theoretical methods, including X-ray diffraction and NMR-DFT-GIAO calculations (Jiménez-Cruz et al., 2013).
Synthesis and Enantiomeric Pairing
- A study on the synthesis of cyclohexenecarboxylic acid derivatives, which are structurally similar to this compound, revealed insights into enantiomeric pairing and crystalline formation (Xie, Meyers, & Robinson, 2004).
Synthesis of Related Compounds
- The synthesis of compounds like 3-ethynyl-4-methylcyclohex-3-en-1-ol, which share a cyclohexene core with this compound, provided insights into chemical reactions and structural properties (Dawson, Dixon, Littlewood, & Lythgoe, 1971).
Analytical Profiling in Biological Matrices
- A study focused on the analytical profiling of psychoactive arylcyclohexylamines, substances related to this compound, was conducted to understand their characteristics in biological matrices like blood and urine (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Crystal Structure and Molecular Interaction Studies
- The crystal structure of Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate, a compound with a similar structure to this compound, was investigated, providing insights into molecular interactions (Badshah, Hasan, Barbarín, Abbas, & Ali, 2008).
Synthesis of Enantiomerically Pure Derivatives for HIV Research
- Research on the synthesis of enantiomerically pure derivatives of cyclohexenyl and cyclohexyl purines, structurally related to this compound, was conducted, although these compounds were found to be inactive against HIV (Rosenquist Å, Kvarnström, Classon, & Samuelsson, 1996).
Enantiomeric Separation in Anticancer Agents
- The enantiomeric separation of a novel anticancer agent, structurally similar to this compound, was explored, highlighting the importance of enantiomeric purity in medicinal chemistry (Shinde, Jadhav, Borate, Bhide, Sonawane, & Wakharkar, 2007).
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14-6-4-3-5-13(14)10-7-11(15)9-12(16)8-10/h3-6,9-10,15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSUULBFIUGQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=CC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1421824.png)
![2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B1421826.png)

![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)

![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)

![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)
![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)

